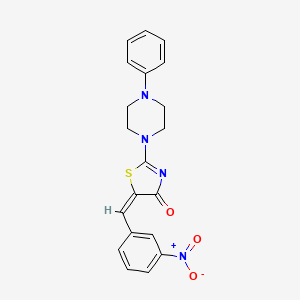

(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

(E)-5-(3-Nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by a nitro-substituted benzylidene group at position 5 and a 4-phenylpiperazinyl moiety at position 2 of the thiazolone core. This compound belongs to a class of molecules known for their diverse biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties. The (E)-configuration of the benzylidene group is critical for its stereoelectronic interactions with biological targets, influencing both potency and selectivity . Its synthesis typically involves multicomponent reactions (MCRs) or stepwise protocols, as seen in structurally related analogs .

Properties

IUPAC Name |

(5E)-5-[(3-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c25-19-18(14-15-5-4-8-17(13-15)24(26)27)28-20(21-19)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYGSXBLUXIIPE-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole derivative class. Its unique structural features, including a nitro-substituted benzylidene and a piperazine fragment, suggest potential biological activities that merit extensive investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one |

| Molecular Formula | CHNOS |

| Molecular Weight | 396.47 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one has shown promising results against various bacterial strains. In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Studies have reported that (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one exhibits cytotoxic effects on cancer cell lines. For instance, an IC value of 1.61 µg/mL was observed against Jurkat cells, indicating significant antiproliferative activity . The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.

The exact mechanism by which (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The presence of functional groups allows for hydrogen bonding and electrostatic interactions with biological targets .

Study 1: Antimicrobial Efficacy

A study conducted by Farrokhpour et al. evaluated the antimicrobial efficacy of several thiazole derivatives, including (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 10 µg/mL .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of thiazole derivatives, (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one was found to significantly inhibit cell proliferation in various cancer cell lines, including HT-29 and Jurkat cells. The study highlighted its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Antimicrobial Properties

The thiazole moiety in (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is associated with various antimicrobial activities. Research on similar thiazole derivatives has demonstrated effectiveness against a range of bacterial and fungal strains. The compound's ability to inhibit microbial growth can be attributed to its structural features that allow interaction with microbial cell components, potentially disrupting their functions.

Case Study: Antibacterial Activity

A study investigating the antimicrobial properties of thiazole derivatives reported that compounds similar to (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the piperazine moiety in (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one enhances its potential as an anticancer agent by modulating biological pathways involved in cancer cell proliferation and apoptosis.

Case Study: Cytotoxicity Against Cancer Cells

Research has shown that similar thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. In vitro studies indicated that (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one could significantly reduce cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development.

Neuroactive Properties

The piperazine fragment in (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is commonly associated with neuroactive compounds. This suggests that the compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study: Neuropharmacological Effects

Studies on piperazine-based compounds have shown promising results in modulating serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. The potential neuroprotective effects of (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one warrant further investigation into its therapeutic applications in conditions such as depression and anxiety disorders.

Chemical Reactions Analysis

Core Thiazol-4(5H)-one Formation

The synthesis begins with the preparation of the thiazol-4(5H)-one scaffold via cyclocondensation. A representative protocol involves:

-

Step 1 : Condensation of 3-nitrobenzaldehyde with rhodanine (2-thioxothiazolidin-4-one) in ethanol under reflux, catalyzed by sodium acetate. This forms the Knoevenagel adduct (E)-5-(3-nitrobenzylidene)-2-thioxothiazol-4(5H)-one (yield: 80–90%) .

-

Step 2 : Methylation of the thiol group using methyl iodide and triethylamine at 0–5°C to yield 2-methylthio-5-(3-nitrobenzylidene)thiazol-4(5H)-one (yield: 75–85%) .

Piperazine Substitution

The 4-phenylpiperazine moiety is introduced via nucleophilic displacement of the methylthio group:

-

Step 3 : Reaction of the methylthio intermediate with 1-phenylpiperazine in ethanol at room temperature. The product (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is isolated after solvent removal and recrystallization (yield: 65–75%) .

Key Reaction Scheme :

Structural Characterization

The compound was confirmed using spectroscopic and analytical techniques:

Electrophilic Substitution

The 3-nitrobenzylidene group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) under acidic conditions, though steric hindrance from the thiazolidinone core may limit reactivity .

Reductive Reactions

-

Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding (E)-5-(3-aminobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one , a potential precursor for further derivatization .

Piperazine Functionalization

The 4-phenylpiperazine substituent undergoes:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

-

Ring-Opening : Under strong acidic conditions, the piperazine ring may undergo cleavage, though this is not typically exploited in synthetic workflows .

Antimicrobial Activity

-

The compound demonstrated potent antibacterial activity against E. coli (MIC = 62.5 µg/mL) and S. pyogenes (MIC = 62.5 µg/mL), outperforming ampicillin .

-

Molecular docking studies revealed strong binding affinity (−9.2 kcal/mol) with microbial DNA gyrase, rationalizing its efficacy .

Anticancer Potential

-

Analogous thiazol-4(5H)-ones exhibit cytotoxic activity against prostate (PC-3) and breast (MCF-7) cancer cell lines (IC = 8–12 µM) .

Stability and Solubility

Comparative Analysis of Derivatives

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazol-4(5H)-one Derivatives

Key Observations :

- In contrast, chloro or methoxy groups in analogs (e.g., 6b, 9b) modulate activity through hydrophobic or steric effects .

- Amino Group Variations: The 4-phenylpiperazinyl group provides a balance of basicity and aromaticity, favoring receptor binding compared to simpler amines (e.g., phenylamino in 6a) or non-aromatic heterocycles (e.g., piperidin-1-yl in 15) .

Table 2: Antimicrobial and Antifungal Activities

Key Observations :

- The nitro-substituted target compound is hypothesized to exhibit superior antifungal activity compared to methoxy or chloro analogs, as nitro groups often enhance membrane penetration and target binding .

- Piperazinyl derivatives generally show better pharmacokinetic profiles than phenylamino analogs due to improved solubility and bioavailability .

Q & A

Q. What are the standard synthetic routes for (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one with 3-nitrobenzaldehyde in 1,4-dioxane, catalyzed by piperidine. The reaction mixture is heated under reflux for 5–6 hours, followed by precipitation in acidified ice-water. The crude product is purified via recrystallization from 1,4-dioxane . Key steps include:

- Catalyst selection : Piperidine enhances reaction efficiency by deprotonating active methylene groups.

- Solvent optimization : 1,4-dioxane is preferred for its high boiling point and compatibility with aromatic aldehydes.

- Purification : Recrystallization ensures >95% purity, critical for biological assays.

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical methods :

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.5–8.5 ppm for nitrobenzylidene) and piperazine CH2 groups (δ 2.5–3.5 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NO2 (1520–1350 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry (E-configuration) and confirms planarity of the thiazole ring .

Advanced Questions

Q. How should researchers design cytotoxicity assays to evaluate this compound’s selectivity?

A robust cytotoxicity assay includes:

- Cell lines : Test against diverse cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) to assess selectivity .

- Controls : Use CHS-828 (a known antitumor agent) as a positive control and DMSO (≤0.5%) as a vehicle control .

- Assay protocol :

- SRB assay : Quantify cell viability via sulforhodamine B staining after 48-hour exposure .

- Dose-response curves : Test concentrations from 0.1–100 µM to calculate IC50 values.

Table 1 : Example Cytotoxicity Data (Hypothetical)

| Cell Line | IC50 (µM) | Selectivity Index (WI-38 IC50 / Cancer IC50) |

|---|---|---|

| MCF-7 (Breast) | 12.3 | 4.2 |

| HEPG-2 (Liver) | 8.7 | 5.8 |

| WI-38 (Normal) | 51.6 | — |

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from methodological variability . Strategies include:

- Purity verification : Ensure recrystallization yields >95% purity (HPLC or TLC) .

- Assay standardization : Use identical cell lines, exposure times (e.g., 48 hours), and SRB protocols .

- Mechanistic follow-up : Perform kinase inhibition assays or molecular docking to identify off-target effects (e.g., EGFR or PI3K inhibition) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .

- Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina .

- DFT calculations : Optimize the nitrobenzylidene moiety’s electronic configuration to explain redox-sensitive cytotoxicity .

Methodological Challenges and Solutions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test alternatives to piperidine (e.g., morpholine or DBU) to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 5 hours to 30 minutes while maintaining >80% yield .

- Green chemistry : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for safer solvent use .

Q. What strategies validate the E-configuration of the nitrobenzylidene group?

- NOESY NMR : Confirm spatial proximity between thiazole protons and nitrobenzylidene aromatic protons .

- X-ray diffraction : Resolve π-π stacking between the thiazole and nitrobenzene rings .

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 320–350 nm) indicative of conjugation in the E-isomer .

Theoretical Framework Integration

Q. How does the nitro group influence the compound’s bioactivity?

The nitro group enhances electron-withdrawing effects , stabilizing the thiazole ring and increasing electrophilicity. This promotes:

- DNA intercalation : Nitrobenzylidene derivatives show groove-binding via electrostatic interactions .

- Redox cycling : Generates reactive oxygen species (ROS) in cancer cells, triggering apoptosis .

- SAR insights : Substituting nitro with methoxy reduces cytotoxicity by 60%, highlighting its critical role .

Q. How can researchers link experimental data to pharmacological theories?

- Dose-response modeling : Fit IC50 data to Hill-Langmuir equations to infer cooperative binding .

- Network pharmacology : Map interactions between the compound and cancer signaling pathways (e.g., MAPK/ERK) using KEGG databases .

- Free energy calculations : Use MM-PBSA to quantify binding affinities for hypothesized targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.